molecular formula C9H14ClNO3 B3032983 2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride CAS No. 67435-01-2

2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride

Cat. No. B3032983
CAS RN: 67435-01-2
M. Wt: 219.66 g/mol
InChI Key: PNCPHPMJWRCDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of 2-propanol as a solvent or reagent . For example, the solubility of amino acids and peptides in aqueous 2-propanol systems has been studied, which is important for their synthesis .


Molecular Structure Analysis

The molecular structure of 2-propanol has been extensively studied . It is a three-carbon compound with the hydroxyl (OH) group attached to the second carbon atom .


Chemical Reactions Analysis

2-Propanol participates in a variety of chemical reactions. For example, it can be used in the synthesis of other compounds, and its solubility properties make it useful in various chemical processes .


Physical And Chemical Properties Analysis

2-Propanol is a flammable liquid with a molecular weight of 60.10 g/mol . It has a density of 0.785 g/mL at 25°C, a boiling point of 82ºC, and a melting point of -89.5ºC .

Mechanism of Action

While the mechanism of action of “2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride” is not clear, the related compound propranolol is a nonselective beta-adrenergic receptor blocking agent . It competes with beta-adrenergic receptor agonist agents for available receptor sites .

properties

IUPAC Name

1-aminooxy-3-phenoxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c10-13-7-8(11)6-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPHPMJWRCDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CON)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608007
Record name 1-(Aminooxy)-3-phenoxypropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67435-01-2
Record name 1-(Aminooxy)-3-phenoxypropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride
Reactant of Route 3
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride
Reactant of Route 4
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride
Reactant of Route 5
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride
Reactant of Route 6
2-Propanol, 1-(aminooxy)-3-phenoxy-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.